molecular formula C5H10O5 B10789212 Pentose CAS No. 50986-18-0

Pentose

Cat. No.: B10789212
CAS No.: 50986-18-0
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-UHFFFAOYSA-N
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Description

Pentoses are fundamental five-carbon monosaccharides (C₅H₁₀O₅) essential to numerous biochemical processes and research applications . These sugars are primarily classified as aldopentoses, which contain an aldehyde group (e.g., ribose and deoxyribose), or ketopentoses, which contain a ketone group (e.g., ribulose and xylulose) . Their structural versatility allows them to exist in both linear and cyclic furanose forms, with the cyclic forms exhibiting α and β anomers that readily interconvert in aqueous solution . The most critically significant pentoses in biochemical research are D-ribose and 2-deoxy-D-ribose, which form the essential sugar-phosphate backbone of RNA and DNA, respectively, making them indispensable for nucleotide synthesis and nucleic acid research . Beyond their structural role, phosphorylated pentoses are crucial intermediates in the pentose phosphate pathway (PPP), a major metabolic route parallel to glycolysis . This pathway generates ribose-5-phosphate for nucleotide biosynthesis and NADPH, a key reducing agent vital for reductive biosynthesis and combating oxidative stress in cells . The PPP operates in different modes—this compound insufficiency, overflow, and cycling—to flexibly meet cellular demands for biosynthetic precursors and redox balance . In biotechnology, pentoses like D-xylose and L-arabinose, derived from lignocellulosic biomass, are valuable feedstocks for the microbial production of biofuels (e.g., ethanol, isobutanol) and high-value chemicals (e.g., xylitol, lactic acid) . The efficient conversion of these pentoses often requires engineered microbial strains, such as Saccharomyces cerevisiae, with optimized transport and metabolic pathways . This product is provided as a high-purity reagent to support these advanced research areas. FOR RESEARCH USE ONLY. NOT FOR HUMAN CONSUMPTION.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859031
Record name Pentopyranose
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Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9
Record name Pentopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Arabinoside
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Record name .alpha.-D-Lyxose
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Record name .alpha.-D-Ribose
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Preparation Methods

Preparation of this compound Oximes

The reaction of pentoses (arabinose, ribose, xylose) with hydroxylamine in anhydrous ethanol yields corresponding oximes, as demonstrated by Iio et al.. Key steps include:

  • Free Hydroxylamine Solution Preparation : Hydroxylamine hydrochloride (2.8 g, 40 mmol) is neutralized with sodium ethoxide in ethanol, followed by filtration to remove sodium chloride.

  • This compound Dissolution : this compound (3 g, 20 mmol) is refluxed in ethanol with benzene to eliminate trace water via azeotropic distillation.

  • Oxime Formation : Hydroxylamine solution is added dropwise to the this compound mixture under continuous distillation to remove reaction water. Post-reaction, the mixture is concentrated using a rotary evaporator. Arabinose and ribose oximes crystallize readily, whereas xylose oxime requires chilling at -30°C and cold centrifugation for isolation.

Analytical Data :

OximeCarbon (%)Hydrogen (%)Nitrogen (%)Melting Point (°C)
Arabinose36.536.758.49142
Ribose36.156.678.43142
Xylose36.166.947.93Syrupy residue

Crystallization challenges for xylose oxime are attributed to its high solubility, necessitating specialized isolation techniques.

Enzymatic and Metabolic Pathway Engineering

Quantifying this compound Phosphate Pathway Intermediates

A validated LC-MS/MS method enables precise quantification of this compound phosphates (e.g., ribose 5-phosphate, xylulose 5-phosphate) in biological samples. Key parameters include:

  • Chromatography : Ion-pair loaded C18 column with gradient elution (12.5–50% acetonitrile) over 13 minutes.

  • Mass Spectrometry : Negative-mode electron ion spray with multiple reaction monitoring (MRM) for transitions such as m/z -229 → -97 (ribose 5-phosphate).

Reference Ranges :

Sample TypeRibose 5-Phosphate (μmol/L)Sedoheptulose 7-Phosphate (μmol/L)
Bloodspots0.49–3.335.19–5.43
Fibroblasts0.31–1.147.43–26.46
Lymphoblasts0.61–2.0916.03

Transaldolase-deficient cells exhibit elevated sedoheptulose 7-phosphate, confirming enzymatic bottlenecks in this compound metabolism.

Enzyme Activity Assays

Homogenates of fibroblasts and lymphoblasts incubated with ribose 5-phosphate or 6-phosphogluconate reveal enzyme kinetics:

  • Transketolase converts ribose 5-phosphate and xylulose 5-phosphate into sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate.

  • Ribose-5-Phosphate Isomerase (RPI) activity is measured via 6-phosphogluconate conversion to ribulose 5-phosphate, with LC-MS/MS tracking intermediate accumulation.

Chemoenzymatic Synthesis of this compound-Derived Polymers

Catalytic Retro-Aldol Reactions

Sn-Beta zeolite catalysts convert xylose into methyl lactate and methyl vinyl glycolate with 68% total yield under optimized conditions (160°C, 2 hours). Competing pathways yield furanics (13%) and 2,5-dihydroxy-3-pentenoic acid methyl ester (DPM, 11%).

Catalyst Performance :

CatalystXylose Conversion (%)DPM Yield (%)
Sn-Beta (HT)6811
Sn-MFI558
Zr-Beta333

HT-denotes hydrothermal synthesis, demonstrating superior activity for Sn-Beta.

Polyester Synthesis from this compound Derivatives

Ethyl 6-hydroxyhexanoate (E6-HH) and DPM are copolymerized using Candida antarctica lipase B, yielding polyesters with Mₙ = 5,421 g/mol and Mₚ = 6,878 g/mol. Reaction conditions (80°C, 18 hours) favor ester bond formation, confirmed by Fourier-transform infrared spectroscopy (FT-IR) peaks at 1,720 cm⁻¹ (C=O stretch).

Analytical Challenges and Advancements

Crystallization and Stability Issues

Xylose oxime’s syrupy consistency complicates isolation, requiring sub-zero temperatures and rapid filtration to prevent degradation. By contrast, arabinose and ribose oximes stabilize via hydrogen-bonded crystalline lattices, evidenced by sharp melting points.

LC-MS/MS Method Validation

Intra- and interassay coefficients of variation (<10%) and recoveries (85–115%) ensure reliability for this compound phosphate quantification. Calibration curves (0.625–100 μmol/L) exhibit linearity ( > 0.99) across intermediates.

Industrial and Biomedical Applications

Bioplastics Production

Sn-Beta-catalyzed xylose conversion to methyl lactate enables sustainable polyester synthesis, reducing reliance on petrochemical feedstocks.

Diagnostic Tools for Metabolic Disorders

Elevated sedoheptulose 7-phosphate in transaldolase-deficient patients highlights LC-MS/MS’s role in diagnosing this compound phosphate pathway defects .

Chemical Reactions Analysis

Types of Reactions: Pentoses undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldonic acids (e.g., ribonic acid).

    Reduction: Sugar alcohols (e.g., xylitol).

    Dehydration: Furfural.

Scientific Research Applications

Biochemical Significance of Pentoses

Pentose Phosphate Pathway (PPP)
The this compound phosphate pathway is a critical metabolic route that generates NADPH and ribose-5-phosphate. NADPH is essential for biosynthetic reactions and maintaining redox balance, while ribose-5-phosphate serves as a precursor for nucleotide synthesis. The PPP is particularly important in rapidly dividing cells and has implications in various diseases, including cancer and neurodegenerative disorders .

Ribose and Deoxyribose
Ribose is a fundamental component of ribonucleic acid (RNA), while deoxyribose is found in deoxyribonucleic acid (DNA). These sugars are vital for genetic information storage and transfer, making them indispensable for cellular function and replication .

Industrial Applications

Biorefineries
Pentoses are increasingly recognized for their potential in biorefineries, where they can be derived from lignocellulosic biomass. The European FP7 project BIOCORE has explored methods to extract and convert this compound sugars into valuable products such as xylitol and furfural. These compounds have significant market value due to their applications in food, pharmaceuticals, and industrial processes .

Compound Source Applications
XylitolDerived from D-xyloseSweetener, dental care products
FurfuralProduced from this compound-rich hydrolysatesSolvent, resin production

Xylitol Production
Xylitol, a five-carbon sugar alcohol derived from D-xylose, is widely used as a sweetener in the food industry due to its lower caloric content compared to sucrose. It also possesses dental health benefits by reducing the risk of cavities .

Furfural Utilization
Furfural is an important chemical intermediate used to manufacture resins and solvents. The production of furfural from agricultural raw materials is being optimized through advanced biorefining techniques that utilize this compound-rich hydrolysates .

Medical and Therapeutic Applications

Role in Immune Function
Recent research has highlighted the importance of the this compound cycle in immune responses, particularly in neutrophils. The this compound cycle enhances the oxidative burst mechanism that neutrophils use to kill pathogens. Disruption of this cycle impairs the immune response, indicating its potential as a target for therapeutic interventions against infections .

Clinical Nutrition
Pentoses are also relevant in clinical nutrition, particularly concerning the metabolism of micronutrients. Understanding how pentoses interact with various biochemical pathways can inform nutritional guidelines and therapeutic strategies for managing deficiencies or metabolic disorders .

Case Study: Xylitol in Dental Health

A controlled study demonstrated that patients using xylitol-containing chewing gum showed a significant reduction in dental caries compared to those using traditional sugar-based gum. This highlights xylitol's role not only as a sweetener but also as a functional ingredient promoting oral health.

Case Study: this compound Cycle in Neutrophils

Research involving neutrophil-like cell lines showed that inhibiting key enzymes in the this compound cycle led to decreased oxidative burst activity and impaired pathogen-killing capabilities. This underscores the this compound cycle's critical role in innate immunity and suggests potential therapeutic avenues for enhancing immune function during infections .

Comparison with Similar Compounds

Structural Comparison with Hexoses and Other Monosaccharides

Table 1: Structural Features of Pentoses vs. Hexoses
Feature Pentose (C₅H₁₀O₅) Hexose (C₆H₁₂O₆)
Carbon Atoms 5 6
Common Examples D-xylose, L-arabinose, ribose D-glucose, D-galactose, D-fructose
Biological Roles Nucleic acids, hemicellulose Energy storage (starch, glycogen), cellulose
Ring Forms Furanose (5-membered) Pyranose (6-membered)
Stereoisomer Complexity Fewer chiral centers More chiral centers

Key Differences :

  • Carbon Skeleton : Pentoses have one fewer carbon than hexoses, influencing their metabolic pathways and product yields .
  • Evolutionary Preference : Pentoses (e.g., ribose) were selected over hexoses for nucleic acids due to superior conformational stability and functional compatibility with phosphate backbones .

Metabolic Pathways and Efficiency

Table 2: Metabolic Pathways and Efficiency
Sugar Type Pathway Key Enzymes Products Efficiency Notes
This compound This compound Phosphate Pathway Transaldolase, Transketolase Glyceraldehyde-3P, Fructose-6P Requires isomerization (e.g., xylose → xylulose)
Hexose Glycolysis Hexokinase, Aldolase Pyruvate, ATP Direct entry into central metabolism

Metabolic Challenges :

  • Co-Utilization : Hexoses (e.g., glucose) are preferentially metabolized over pentoses due to carbon catabolite repression, reducing this compound conversion efficiency .
  • Yield Limitations: Clostridium beijerinckii produces 0.34 g/g solvents from pentoses (xylose/arabinose) vs. 0.41 g/g from glucose .

Industrial and Biotechnological Utilization

Table 3: Pretreatment and Fermentation Data
Parameter This compound (Xylose) Hexose (Glucose)
Pretreatment Yield* 244.55 mg/g (acid hydrolysis) N/A
Ethanol Yield (Yeast) 0.1–0.4 g/g (engineered strains) 0.4–0.5 g/g (native strains)
Fermentation Hosts Saccharomyces cerevisiae (engineered), Clostridium spp. Native S. cerevisiae, E. coli

Key Advances :

  • Transport Engineering : Yarrowia lipolytica uses this compound-specific transporters (YALI0C04730p, YALI0B00396p) to enhance xylose assimilation by 50% .
  • Co-Fermentation: Recombinant yeast strains co-utilize glucose and pentoses via heterologous pathways (e.g., fungal arabinose utilization) .

Biological Activity

Pentose, a five-carbon sugar, plays a crucial role in various biological processes, particularly through its involvement in the this compound phosphate pathway (PPP). This article explores the biological activity of this compound, focusing on its metabolic functions, implications in health and disease, and recent research findings.

Overview of the this compound Phosphate Pathway (PPP)

The PPP is a metabolic pathway parallel to glycolysis that serves several key functions:

  • Nucleotide Synthesis : Provides ribose-5-phosphate for nucleotide and nucleic acid synthesis.
  • Redox Balance : Generates NADPH, essential for anabolic reactions and maintaining cellular redox balance.
  • Carbon Homeostasis : Helps in the interconversion of sugars, contributing to carbon metabolism.

The pathway consists of two phases: the oxidative phase, which generates NADPH and ribulose-5-phosphate, and the non-oxidative phase, which produces ribose-5-phosphate and other sugars from glycolytic intermediates .

1. Role in Nucleotide Synthesis

This compound is integral to the synthesis of nucleotides. Ribose-5-phosphate derived from the PPP is a precursor for ATP, RNA, and DNA. This process is particularly important during rapid cell division and growth, such as in cancer cells where the PPP is often upregulated to meet increased biosynthetic demands .

2. Antioxidant Function

NADPH produced via the PPP plays a critical role in combating oxidative stress by providing reducing power for antioxidant systems. This function is vital in tissues with high metabolic activity or under stress conditions, such as during inflammation or infection .

3. Metabolic Disorders

Dysregulation of the PPP can lead to various metabolic disorders. For example, deficiencies in enzymes like glucose-6-phosphate dehydrogenase can result in hemolytic anemia due to impaired NADPH production . The pathway's involvement in diseases such as cancer and neurodegeneration highlights its importance in maintaining cellular health.

Research Findings

Recent studies have shed light on the intricate roles of this compound and its metabolic pathways:

  • Case Study on Soybean Nodules : Research indicated that the PPP is highly active in nitrogen-fixing root nodules of soybean. The high activity of enzymes associated with this pathway supports significant energy transfer necessary for nitrogen fixation .
  • Gut Microbiota Interaction : A study demonstrated that gut bacteria utilize this compound metabolism differently than human cells. For instance, certain bacteria metabolize C5 sugars through alternative pathways rather than the traditional PPP, indicating diverse evolutionary adaptations .

Data Tables

FunctionDescriptionImplications
Nucleotide SynthesisSupplies ribose-5-phosphate for nucleic acidsEssential for cell proliferation
Antioxidant DefenseProduces NADPH for reducing oxidative stressProtects against cellular damage
Metabolic RegulationIntermediates influence various metabolic pathwaysLinks to diseases like cancer and diabetes

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